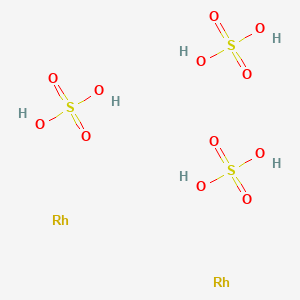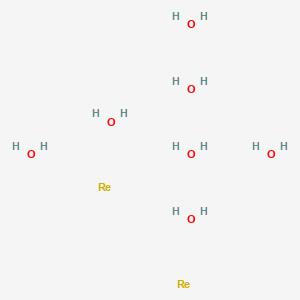
Rhodium(III) sulfate solution
Descripción general
Descripción
Rhodium(III) sulfate, often referred to as Rhodium sulfate, is an inorganic compound with the formula Rh₂(SO₄)₃. It is a red crystalline solid that is formed by the reaction of rhodium with sulfuric acid. This compound is notable for its use in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Rhodium(III) sulfate can be traced back to 1929 when it was first synthesized by reacting rhodium(III) hydroxide with sulfuric acid. This reaction produced two types of hydrates: a yellow-colored tetradecahydrate and a red-colored tetrahydrate . the structural proof of these hydrates was not confirmed until later investigations using x-ray diffraction.
In 2016, a more efficient production method was developed. This method involves heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. If the mixture is heated at 475°C, it forms the dihydrate .
Industrial Production Methods
Industrial production of Rhodium(III) sulfate typically involves the oxidation of rhodium metal using concentrated sulfuric acid. This process is carried out at high temperatures to ensure complete reaction and formation of the desired sulfate compound .
Análisis De Reacciones Químicas
Types of Reactions
Rhodium(III) sulfate undergoes various chemical reactions, including:
Oxidation: Rhodium(III) sulfate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: Rhodium(III) sulfate can participate in substitution reactions where the sulfate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Rhodium(III) sulfate include reducing agents like hydrogen gas and oxidizing agents like oxygen or chlorine. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving Rhodium(III) sulfate depend on the specific reaction conditions and reagents used. For example, reduction reactions may produce rhodium metal or lower oxidation state rhodium compounds, while oxidation reactions may yield higher oxidation state rhodium compounds .
Aplicaciones Científicas De Investigación
Rhodium(III) sulfate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Rhodium(III) sulfate involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways, facilitating the conversion of reactants to products. The specific mechanism depends on the reaction being catalyzed and the conditions under which it occurs .
Comparación Con Compuestos Similares
Rhodium(III) sulfate can be compared with other similar compounds, such as:
Rhodium(III) chloride: Another rhodium compound used in catalysis and electroplating.
Rhodium(III) nitrate: Used in similar applications but has different solubility and reactivity properties.
Rhodium(III) oxide: Used in high-temperature applications and has different oxidation states compared to Rhodium(III) sulfate.
These compounds share some similarities in their applications but differ in their chemical properties and reactivity, making Rhodium(III) sulfate unique in its specific uses and advantages .
Propiedades
IUPAC Name |
rhodium;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWBTSUTHYKFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Rh].[Rh] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O12Rh2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;4-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B8083198.png)


![propan-2-yl (E)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8083228.png)
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B8083235.png)
![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)

![(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D](/img/structure/B8083255.png)


![(3R,3aS,6R,6aS)-6-[(4-methylbenzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B8083286.png)
![(R)-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8083287.png)

